molecular formula C6H12ClN B6216127 (3R)-3-ethenylpyrrolidine hydrochloride CAS No. 2742623-78-3

(3R)-3-ethenylpyrrolidine hydrochloride

Cat. No.: B6216127
CAS No.: 2742623-78-3
M. Wt: 133.6
InChI Key:
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Description

(3R)-3-ethenylpyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidine, which is a five-membered ring structure containing four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-ethenylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine derivatives with ethenyl groups under specific conditions. One common method is the alkylation of pyrrolidine with ethenyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-ethenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce ethyl-substituted pyrrolidines.

Scientific Research Applications

(3R)-3-ethenylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-ethenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the ethenyl group.

    (3R)-3-ethylpyrrolidine hydrochloride: A similar compound with an ethyl group instead of an ethenyl group.

    Piperidine: A six-membered ring analog of pyrrolidine.

Uniqueness

(3R)-3-ethenylpyrrolidine hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-ethenylpyrrolidine hydrochloride involves the reaction of (R)-3-hydroxypyrrolidine with acetaldehyde followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "(R)-3-hydroxypyrrolidine", "Acetaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: React (R)-3-hydroxypyrrolidine with acetaldehyde in the presence of a catalyst to form (3R)-3-hydroxy-1-acetylpyrrolidine.", "Step 2: Reduce (3R)-3-hydroxy-1-acetylpyrrolidine with sodium borohydride to form (3R)-3-hydroxy-1-ethylpyrrolidine.", "Step 3: Quaternize (3R)-3-hydroxy-1-ethylpyrrolidine with hydrochloric acid to form (3R)-3-ethenylpyrrolidine hydrochloride." ] }

CAS No.

2742623-78-3

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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